molecular formula C8H12N6 B13065603 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13065603
M. Wt: 192.22 g/mol
InChI Key: HPHVINXUXDNRGQ-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the desired triazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Comparison: Compared to these similar compounds, 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine stands out due to its unique combination of pyrazole and triazole rings. This dual-ring structure enhances its potential for diverse biological activities and makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-7-4-11-13(5-7)2-3-14-6-10-8(9)12-14/h4-6H,2-3H2,1H3,(H2,9,12)

InChI Key

HPHVINXUXDNRGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2C=NC(=N2)N

Origin of Product

United States

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